molecular formula C18H16F3NO5S B2897709 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1428359-73-2

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2897709
CAS No.: 1428359-73-2
M. Wt: 415.38
InChI Key: KOMYFGLDTKLIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in chemical biology and pharmaceutical development. This compound features a but-2-yn-1-yl linker with a 2-methoxyphenoxy ether group, connecting a 4-(trifluoromethoxy)benzenesulfonamide pharmacophore. The benzenesulfonamide group is a privileged structure in medicinal chemistry, known for its ability to participate in key hydrogen-bonding interactions with biological targets . Compounds containing the sulfonamide functional group have been extensively investigated and shown to exhibit a range of biological activities, including serving as inhibitors for specific protein targets . The incorporation of the trifluoromethoxy group is a common strategy in drug design to enhance metabolic stability and modulate the compound's lipophilicity . The specific alkyne linker in its structure also makes it a potential intermediate for further chemical modifications using click chemistry methodologies, which are valuable for bioconjugation and probe development . Researchers can explore this molecule as a key intermediate or as a candidate for screening against novel biological targets, particularly those known to interact with sulfonamide-containing ligands. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO5S/c1-25-16-6-2-3-7-17(16)26-13-5-4-12-22-28(23,24)15-10-8-14(9-11-15)27-18(19,20)21/h2-3,6-11,22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMYFGLDTKLIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide, with the CAS number 1421446-29-8, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F3N1O3SC_{19}H_{16}F_3N_1O_3S, and it has a molecular weight of 363.3 g/mol. The presence of a trifluoromethyl group and a methoxyphenoxy substituent contributes to its chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₉H₁₆F₃N₁O₃S
Molecular Weight363.3 g/mol
CAS Number1421446-29-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Intermediate : 2-Methoxyphenol is reacted with propargyl bromide under basic conditions to form the but-2-yne derivative.
  • Formation of the Benzamide Core : The intermediate is then coupled with 4-(trifluoromethoxy)benzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

In vitro studies have shown that related sulfonamide compounds possess significant antimicrobial properties against various bacterial strains. For instance, derivatives containing similar structural motifs demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
SulfamethoxazoleStaphylococcus aureus0.5 µg/mL
This compoundTBDTBD

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory potential. For example, some derivatives showed promising results in inhibiting pro-inflammatory cytokine production in cell culture models.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. Certain analogs have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Case Studies

A notable study investigated the biological effects of a series of sulfonamide compounds, including those structurally related to this compound. The researchers found that modifications on the phenyl ring significantly influenced their activity against various cancer cell lines.

Case Study Overview:

  • Objective : To evaluate the anticancer effects of modified sulfonamides.
  • Methodology : Cell viability assays were conducted on several cancer cell lines.
  • Findings : Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups.

Chemical Reactions Analysis

Reaction Optimization and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Propargylation of PhenolPropargyl bromide, K2_2CO3_3, acetone, reflux64–71
Sulfonamide Coupling4-(Trifluoromethoxy)benzenesulfonyl chloride, Et3_3N, DCM85–93
Pd-Catalyzed AnnulationPd(OAc)2_2, microwave, N2_2 atmosphere89

Key Findings :

  • Prolonged reaction times (>48 hours) improve yields in propargylation due to the steric hindrance of the 2-methoxyphenoxy group .
  • Microwave irradiation reduces reaction times from days to hours in Pd-catalyzed steps .

Functional Group Reactivity

  • Alkyne Reactivity : The but-2-yn-1-yl group participates in Huisgen Cycloaddition (click chemistry) with azides under Cu(I) catalysis, forming triazole derivatives .
  • Sulfonamide Stability : Resistant to hydrolysis under acidic conditions (pH 2–6) but undergoes cleavage in strong bases (e.g., NaOH, 1M) .
  • Trifluoromethoxy Group : Electron-withdrawing effects enhance electrophilic aromatic substitution at the para position .

Spectroscopic Characterization

  • 1^11H NMR (400 MHz, CDCl3_3):
    • δ 7.86 (d, J = 8.8 Hz, 2H, aromatic), 4.83 (s, 2H, CH2_2-O), 3.74 (s, 3H, OCH3_3) .
  • IR : Peaks at 2189 cm1^{-1} (C≡C stretch), 1318 cm1^{-1} (S=O asym) .

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Core

  • Trifluoromethoxy-Substituted Analogs :
    The compound 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxybenzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide () shares the trifluoromethoxy group but incorporates a thiadiazole ring and a chloro-substituted benzyloxy group. This highlights the versatility of sulfonamide scaffolds in accommodating heterocyclic and halogenated substituents, which can modulate solubility and target affinity .
  • In contrast, the target compound’s alkyne linker may prioritize conformational rigidity over bulkiness .

Spectroscopic and Physicochemical Properties

Table 1: Key Spectral Data of Sulfonamide Derivatives

Compound IR ν(C=S) (cm⁻¹) ¹H-NMR δ (ppm) ¹³C-NMR δ (ppm) Reference
Target Compound Not reported Not reported Not reported
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1247–1255 (C=S) Absence of C=O (1663–1682 cm⁻¹) Aromatic carbons: 115–160
4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxybenzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide Not reported LCMS Rt = 4.03 min Molecular ion: m/z 665
N-(4-Methoxyphenyl)benzenesulfonamide Not reported Aromatic H: 6.8–7.8 Sulfonamide C: 120–130
  • IR Spectroscopy : The absence of C=O stretches (1663–1682 cm⁻¹) in triazole-thiones () contrasts with hydrazinecarbothioamides, emphasizing tautomeric stability. The target compound’s alkyne C≡C stretch (~2100–2260 cm⁻¹) would be a distinguishing feature .
  • NMR Trends : Aromatic protons in sulfonamides typically resonate between δ 6.8–8.0 ppm (), while trifluoromethoxy groups deshield adjacent carbons (δ ~120–130 ppm) .

Q & A

Q. Characterization Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and purity (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z ~443) .
  • X-ray Crystallography : Resolve crystal structure (if single crystals are obtained) .

Q. Optimization Tips :

  • Use anhydrous solvents to prevent hydrolysis of sulfonyl chloride.
  • Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products.

Advanced: How can computational models predict this compound’s interaction with biological targets?

Methodological Answer:
Molecular Docking :

  • Target Selection : Prioritize enzymes like soluble epoxide hydrolase (sEH) or kinases based on structural analogs (e.g., sulfonamide derivatives in show sEH inhibition) .
  • Software Tools : Use AutoDock Vina or Schrödinger Maestro for docking simulations. Parameterize the trifluoromethoxy group accurately due to its electronegativity .

Q. Molecular Dynamics (MD) :

  • Simulate binding stability in explicit solvent (e.g., water) for 100 ns to assess conformational changes .
  • Analyze hydrogen bonding (e.g., sulfonamide NH with catalytic residues) and hydrophobic interactions (trifluoromethoxy group with nonpolar pockets) .

Q. Validation :

  • Compare predicted binding affinities with experimental IC50 values from enzymatic assays .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Systematic Re-evaluation :

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., known sEH inhibitors) .
  • Validate via orthogonal assays (e.g., fluorescence-based and radiometric enzyme activity tests).

Compound Integrity :

  • Confirm stability under assay conditions (pH, temperature) via HPLC .
  • Check for decomposition products (e.g., hydrolysis of the alkyne group) using LC-MS .

Structural Analog Comparison :

  • Compare with analogs like N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide , which shares similar sulfonamide pharmacophores but varies in heterocyclic substituents .

Case Study :
If one study reports anticancer activity (IC50 = 5 μM) while another shows no effect, verify:

  • Cell permeability (logP ~3.2 predicted for this compound).
  • Target expression levels in tested cell lines .

Basic: What analytical techniques are critical for confirming purity and structure?

Methodological Answer:
Essential Techniques :

High-Performance Liquid Chromatography (HPLC) :

  • Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

NMR Spectroscopy :

  • ¹³C NMR to confirm the quaternary carbon in the trifluoromethoxy group (δ ~120 ppm) .

Elemental Analysis :

  • Match calculated vs. observed C, H, N, S content (deviation <0.4%).

Q. Advanced Options :

  • X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur oxidation state in the sulfonamide group .

Advanced: What strategies improve pharmacokinetic properties for therapeutic applications?

Methodological Answer:
Structure-Activity Relationship (SAR) Optimization :

Solubility Enhancement :

  • Introduce polar groups (e.g., hydroxyl via N-(5-hydroxy-3-(thiophen-3-yl)pentyl) analogs) without disrupting target binding .

Metabolic Stability :

  • Replace labile groups (e.g., methoxy with fluorine) to reduce CYP450-mediated oxidation .

Q. Prodrug Design :

  • Mask the sulfonamide as a pivaloyl ester to enhance oral bioavailability .

Q. In Silico ADMET Prediction :

  • Use SwissADME to optimize logP (ideal range: 2–3) and minimize hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.